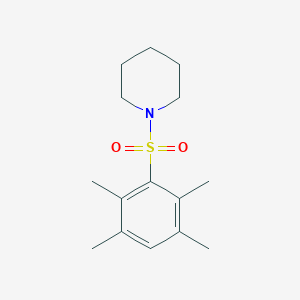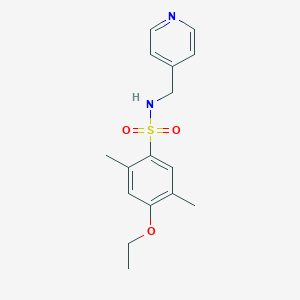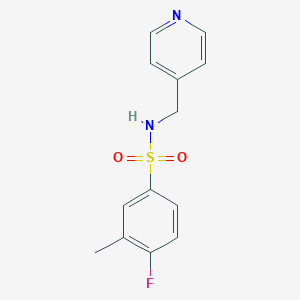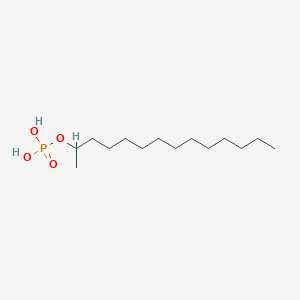
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is an organic compound with the molecular formula C15H23NO2S and a molecular weight of 281.4 g/mol. This compound is characterized by the presence of a sulfone group attached to a piperidine ring, which is further substituted with a tetramethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfones typically involves the oxidation of sulfides. Common oxidizing agents include hydrogen peroxide, urea-hydrogen peroxide, and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) . For 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine, the specific synthetic route would involve the oxidation of the corresponding sulfide precursor under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of sulfones often employs scalable and environmentally benign methods. The use of metal-free catalysts and recyclable reagents is preferred to minimize environmental impact. For instance, the oxidation of sulfides using urea-hydrogen peroxide in ethyl acetate is a metal-free and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group can act as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, TAPC.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Ethyl acetate, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the corresponding sulfide precursor yields this compound .
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfone (DMS): A simpler sulfone with similar oxidation properties.
Ethyl methyl sulfone (EMS): Another sulfone with comparable chemical reactivity.
3-Methyl sulfolane (MSL): A sulfone used in similar applications but with different structural features.
Uniqueness
1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is unique due to its specific substitution pattern and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other sulfones .
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
DHSCEGXKLZVSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)







